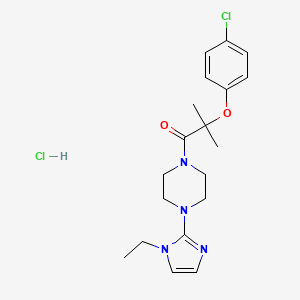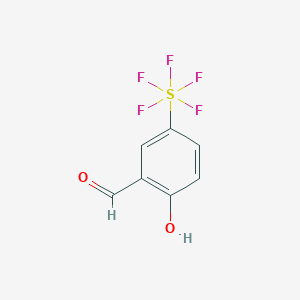
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:
Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.
Piperazine incorporation: : Introducing piperazine into the imidazole derivative.
Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.
Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.
Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:
Substitution reactions: : Given the presence of the chlorophenoxy group.
Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.
Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.
Common Reagents and Conditions
Substitution: : Sodium or potassium hydroxide as bases.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: : Chromium trioxide or other strong oxidizing agents.
Major Products
Substitution: : Variants with different functional groups replacing the chlorine.
Reduction: : Amine derivatives if nitro groups are present.
Oxidation: : Ketones or aldehydes depending on the degree of oxidation.
科学的研究の応用
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:
Chemistry: : As a precursor or intermediate in complex organic syntheses.
Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.
Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.
Industry: : May serve as a template for developing novel materials or chemical processes.
作用機序
The compound interacts with biological molecules through its multiple functional groups:
Imidazole ring: : May bind to enzyme active sites or metal ions.
Piperazine ring: : Enhances its solubility and bioavailability.
Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.
Uniqueness
The unique combination of imidazole and piperazine moieties.
Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.
Would you like to dive deeper into any specific section, or explore another topic altogether?
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRKCHLHYWPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2354847.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2354851.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)

![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)



![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
